
(1-Cyclopropylethyl)(cyclopropylmethyl)amine
Descripción general
Descripción
(1-Cyclopropylethyl)(cyclopropylmethyl)amine, often abbreviated as CPEA, is an amine compound with an alkyl substituent attached to a nitrogen atom. It is a colorless, oily liquid with a sweet, fruity odor, and is soluble in water and alcohol. CPEA is an important component of many industrial processes, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPEA has been studied for its potential applications in medicine, agriculture, and other areas.
Aplicaciones Científicas De Investigación
Intramolecular Amination
(1-Cyclopropylethyl)(cyclopropylmethyl)amine derivatives are involved in intramolecular amination reactions. For example, bis(trichloroacetimidoyloxymethyl)cyclopropanes undergo intramolecular amination to produce cyclobutyl or cyclopropylmethyl carbenium ion derivatives. These reactions exhibit high diastereoselectivity, leading to the formation of trans-cyclobutane derivatives, which can further transform into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva & Jirgensons, 2017).
Electrophilic Bromocyclization
Lewis basic sulfide catalyzed electrophilic bromocyclization is another application, where cyclopropylmethyl amide is used to produce oxazolines and oxazines. This process yields good results and excellent diastereoselectivity, applicable to both 1,1- and 1,2-substituted cyclopropylmethyl amides (Wong, Ke & Yeung, 2015).
Enzyme Activity Influence
N-phenyl-N-(1-cyclopropylethyl)nicotinamide and its possible metabolites have shown effects on the activity of main ethanol oxidation enzymes in vitro. These studies reveal complex interactions and suggest significant roles for allosteric effects in enzymatic activity. One of the metabolites, N-phenyl-N-(1-cyclopropylethyl)amine, is notable for its potential as an antialcohol sensitizing drug (Кислова, 2020).
Ethylene Response Prevention in Ornamentals
N,N-dipropyl(1-cyclopropenylmethyl)amine (DPCA), a derivative, has been shown to effectively prevent ethylene responses in various ornamental plant species. It works by blocking ethylene action when applied as a spray, offering a non-volatile alternative to conventional treatments (Sisler, Seglie, Mibus & Serek, 2010).
Propiedades
IUPAC Name |
1-cyclopropyl-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(9-4-5-9)10-6-8-2-3-8/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQPFPLLJTHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-4,7-difluorobenzo[d]thiazole](/img/structure/B3201511.png)
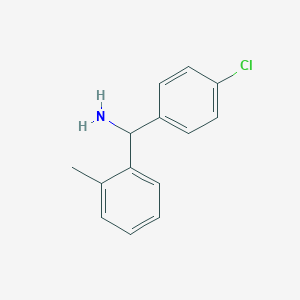
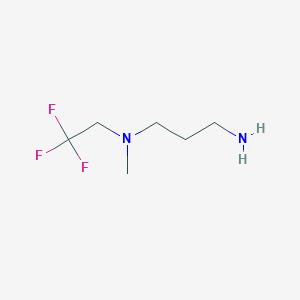
amine](/img/structure/B3201545.png)
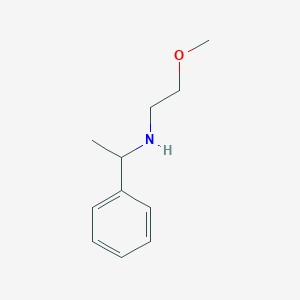
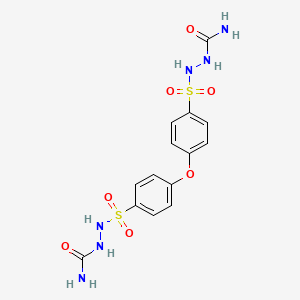
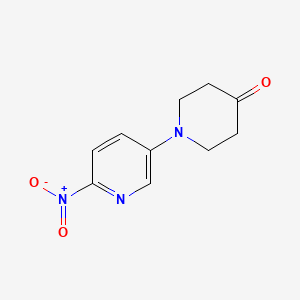
![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)

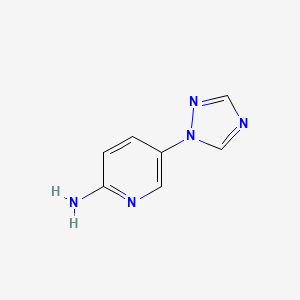

amine](/img/structure/B3201598.png)
